molecular formula C22H14BrClO2 B5491304 2-[(3-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-[(3-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B5491304
M. Wt: 425.7 g/mol
InChI Key: IPQIFDQTABGQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a unique structure with both bromine and chlorine substituents. This compound is part of the indene family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 2-[(3-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromobenzyl chloride and 4-chlorobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Cyclization: The intermediate then undergoes cyclization using a Lewis acid catalyst like aluminum chloride to form the indene ring structure.

    Oxidation: Finally, the compound is oxidized using an oxidizing agent such as potassium permanganate to yield the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide to form new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds using palladium catalysts.

Scientific Research Applications

2-[(3-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[(3-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

2-[(3-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can be compared with other similar compounds, such as:

    2-[(4-BROMOPHENYL)METHYL]-2-(3-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE: This compound has the bromine and chlorine substituents swapped, which may affect its reactivity and biological activity.

    2-[(3-BROMOPHENYL)METHYL]-2-(4-FLUOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE: The fluorine substituent can alter the compound’s electronic properties and its interactions with biological targets.

    2-[(3-CHLOROPHENYL)METHYL]-2-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE: This compound has the positions of the bromine and chlorine substituents reversed, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-2-(4-chlorophenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClO2/c23-16-5-3-4-14(12-16)13-22(15-8-10-17(24)11-9-15)20(25)18-6-1-2-7-19(18)21(22)26/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQIFDQTABGQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(CC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.